molecular formula C24H24N2O6 B2597437 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 946228-10-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B2597437
CAS No.: 946228-10-0
M. Wt: 436.464
InChI Key: CROISHHKCPJMKP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a benzodioxin-containing acetamide derivative featuring a dihydropyridinone core substituted with hydroxymethyl and aryl methoxy groups. The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, often associated with anti-inflammatory and antimicrobial activities . The compound’s hydroxymethyl group may enhance aqueous solubility, while the bulky (2-methylphenyl)methoxy substituent could influence lipophilicity and target binding.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-16-4-2-3-5-17(16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-6-7-21-22(10-18)31-9-8-30-21/h2-7,10-12,27H,8-9,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROISHHKCPJMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound involves several key steps. Initial reactions typically start with the formation of the 1,4-benzodioxin moiety followed by functionalization with acetamide and hydroxymethyl groups. Characterization is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl). For instance, derivatives containing the benzodioxane structure have demonstrated significant inhibitory activity against various enzymes:

Enzyme Inhibition Activity
α-glucosidaseStrong inhibition
Acetylcholinesterase (AChE)Moderate inhibition
Butyrylcholinesterase (BChE)Significant inhibition

These findings suggest potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) due to their ability to modulate glucose metabolism and cholinergic signaling .

Antioxidant Activity

Compounds derived from benzodioxane structures exhibit notable antioxidant properties. These activities are often assessed through various assays measuring the ability to scavenge free radicals and reduce oxidative stress. For example:

Assay Type Mechanism
DPPH ScavengingRadical scavenging
ABTS AssayElectron transfer
Superoxide Dismutase MimeticEnzyme-like activity

These antioxidant properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Studies

Several case studies have been documented showcasing the efficacy of benzodioxane derivatives:

  • Case Study on Diabetes Management : A study investigated the effects of a related compound on glucose levels in diabetic rats. Results indicated a significant reduction in blood glucose levels post-treatment, suggesting its potential as an antidiabetic agent.
  • Alzheimer's Disease Model : In vitro studies demonstrated that compounds with similar structures inhibited AChE activity effectively. This inhibition correlated with improved cognitive function in animal models of Alzheimer's disease.

Scientific Research Applications

Medicinal Chemistry Applications

  • Therapeutic Potential in Neurodegenerative Diseases
    • Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide may exhibit neuroprotective properties. These compounds have been studied for their potential roles in treating Alzheimer's disease and other neurodegenerative disorders due to their ability to inhibit enzyme activity associated with neurodegeneration.
  • Anti-inflammatory Properties
    • Studies have demonstrated that derivatives of this compound possess anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. In vivo assays have shown significant reductions in inflammation markers in animal models .

Organic Synthesis Applications

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmacological agents.

Synthesis Pathways

The compound can be synthesized through multiple pathways involving the reaction of 1,4-benzodioxane derivatives with various acetamides and phenolic compounds. This versatility makes it a valuable building block in medicinal chemistry.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the neuroprotective effects of a related compound derived from N-(2,3-dihydro-1,4-benzodioxin). The research involved administering the compound to mice models exhibiting symptoms of Alzheimer's disease. Results indicated a marked improvement in cognitive functions and a reduction in amyloid plaque formation.

Case Study 2: Anti-inflammatory Assay

In another significant study focusing on inflammation models in rats, researchers tested the anti-inflammatory efficacy of this compound against carrageenan-induced edema. The results showed that the compound significantly reduced paw swelling compared to control groups treated with standard NSAIDs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its dihydropyridinone core and substituent arrangement. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name/Structure Key Substituents Molecular Weight* Bioactivity Reference
Target Compound Dihydropyridinone, hydroxymethyl, (2-methylphenyl)methoxy ~450–470 (estimated) Undisclosed (presumed anti-inflammatory/antimicrobial)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazine, 3,4-dimethoxyphenyl 464.43 g/mol Unknown
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid 194.18 g/mol Anti-inflammatory (comparable to Ibuprofen)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Sulfonamide, 4-chlorophenyl, 3,5-dimethylphenyl 513.97 g/mol Antimicrobial (low hemolytic activity)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidine, 2-methoxyphenyl 521.56 g/mol Undisclosed (likely kinase inhibition)

*Molecular weights calculated from empirical formulas or estimated based on structural similarity.

Key Observations:

Core Heterocycles: The target compound uses a dihydropyridinone core, which is less aromatic than pyrazolo-pyrazine () or thieno-pyrimidine () cores. This difference may influence redox properties and binding kinetics.

Substituent Effects: The (2-methylphenyl)methoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy () or sulfonamide (). This could reduce membrane permeability but improve selectivity for hydrophobic binding pockets.

Bioactivity Trends :

  • Benzodioxin-acetic acid derivatives (e.g., ) show anti-inflammatory activity, suggesting the target compound may share similar targets (e.g., cyclooxygenase inhibition).
  • Sulfonamide-containing analogues () exhibit antimicrobial effects, implying that substituent polarity and hydrogen-bonding capacity are critical for such activity.

Analytical Characterization

  • NMR and IR Spectroscopy : Used extensively for structural confirmation (e.g., ). The target compound’s hydroxymethyl group would show distinct O–H stretching (~3200–3600 cm⁻¹) in IR and δ 3.5–4.5 ppm in ¹H NMR.
  • Mass Spectrometry : Critical for verifying molecular weight and fragmentation patterns (e.g., ).

Q & A

Basic: What are the recommended synthetic strategies for this compound?

Methodological Answer:
The synthesis involves multi-step reactions:

Functionalization of the benzodioxin amine precursor via sulfonylation or acetylation under basic conditions (e.g., Na₂CO₃ at pH 9–10) .

Coupling reactions using chloroacetyl derivatives (e.g., chloroacetylation with K₂CO₃ in DMF) .

Nucleophilic substitution with hydroxymethyl-pyridinone intermediates.

Purification via column chromatography (ethyl acetate/hexane gradients) and characterization by TLC .

Basic: Which analytical techniques confirm structural integrity?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons on the dihydropyridin-4-one ring (δ 6.5–8.0 ppm) and benzodioxin moiety (δ 4.2–4.5 ppm for -OCH₂-) .
  • CHN Analysis : Validate elemental composition (e.g., %C, %H, %N) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) .

Basic: How to assess preliminary biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use α-glucosidase/acetylcholinesterase with spectrophotometric readouts (λ = 405 nm).
    • Prepare test solutions in DMSO (≤1% v/v) and calculate IC₅₀ via dose-response curves .
  • Positive Controls : Include acarbose (α-glucosidase) or donepezil (acetylcholinesterase).

Advanced: How to resolve spectral data contradictions?

Methodological Answer:

  • Dynamic NMR : Use variable-temperature experiments to detect conformational exchange (e.g., hindered rotation in acetamide groups) .
  • 2D Techniques (HSQC/HMBC) : Resolve ambiguous coupling in crowded regions (e.g., dihydropyridin protons) .
  • Computational Validation : Compare experimental NMR shifts with DFT-based predictions (Gaussian 09/B3LYP/6-31G**) .

Advanced: What computational approaches model target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with enzyme crystal structures (e.g., α-glucosidase PDB: 2ZE0). Prioritize the hydroxymethyl group for hydrogen bonding .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns in GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Highlight methoxybenzyl groups as hydrophobic anchors .

Advanced: How to optimize large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in situ FTIR for real-time monitoring of intermediates .
  • Membrane Separation : Use 30 kDa cutoff membranes for efficient purification of polar byproducts .
  • CFD Simulations : Model fluid dynamics in stirred-tank reactors to enhance mixing efficiency .

Advanced: How to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Congeneric Series : Synthesize derivatives with substitutions at R1 (hydroxymethyl) and R2 (methoxybenzyl).
  • Multivariate Analysis : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ trends .
  • X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., acetylcholinesterase) to validate SAR hypotheses .

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